Spirodiclofen can cause cancer according to The Environmental Protection Agency (EPA).
Spirodiclofen
CAS No.: 148477-71-8
Cat. No.: VC0003090
Molecular Formula: C21H24Cl2O4
Molecular Weight: 411.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 148477-71-8 |
---|---|
Molecular Formula | C21H24Cl2O4 |
Molecular Weight | 411.3 g/mol |
IUPAC Name | [3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate |
Standard InChI | InChI=1S/C21H24Cl2O4/c1-4-20(2,3)19(25)26-17-16(14-9-8-13(22)12-15(14)23)18(24)27-21(17)10-6-5-7-11-21/h8-9,12H,4-7,10-11H2,1-3H3 |
Standard InChI Key | DTDSAWVUFPGDMX-UHFFFAOYSA-N |
SMILES | CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES | CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl |
Colorform | White powder |
Melting Point | 94.8 °C |
Chemical Characterization and Physicochemical Properties
Structural Composition and Synthesis Pathways
Spirodiclofen (chemical name: 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate) features a spirocyclic tetronic acid core conjugated with dichlorophenyl and dimethylbutyrate moieties . This unique architecture enables:
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Stereoselective interactions with arthropod metabolic enzymes
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pH-dependent stability in agricultural formulations
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Controlled degradation kinetics in soil ecosystems
Table 1 summarizes critical physicochemical parameters derived from OECD-standardized testing protocols :
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 411.3 g/mol | - |
Melting Point | 94.5°C | Capillary method |
Vapor Pressure | 3×10⁻⁶ Pa (25°C) | Gas saturation technique |
Log Pow (Octanol-Water) | 5.2 | Shake flask method |
Water Solubility | 0.05 mg/L (20°C) | OECD Guideline 105 |
Formulation Chemistry
Commercial preparations typically combine spirodiclofen with:
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Emulsifiable concentrates (24% active ingredient)
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Wettable powders (50% AI for foliar applications)
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Adjuvant systems enhancing cuticular penetration in mite integuments
Stabilization challenges arise from the compound's sensitivity to UV photolysis, necessitating light-protective packaging and field application timing considerations .
Biochemical Mechanism of Action
Target Site Specificity
Spirodiclofen disrupts lipid biosynthesis through acetyl-CoA carboxylase (ACC) inhibition, specifically targeting:
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Mitochondrial β-ketothiolase in mite embryos
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Fatty acid elongation complexes in nymphal stages
This multi-stage interference causes:
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Cuticular deformities from impaired lipid deposition
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Oocyte resorption due to hormonal imbalances
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Developmental arrest during molting transitions
Species-Selective Toxicity
The compound demonstrates >100-fold selectivity for Acari over beneficial arthropods, attributed to:
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Differential ACC isoform sensitivity
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Metabolic inactivation pathways in pollinators
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Cuticular permeability barriers in predatory beetles
Field studies confirm <5% non-target mortality when applied at recommended rates (0.05-0.1 kg AI/ha) .
Toxicological Profile and Risk Assessment
Acute Exposure Parameters
Table 2: Acute Toxicity Endpoints Across Test Species
Species | Route | LD50/LC50 | Critical Effects |
---|---|---|---|
Rat (male) | Oral | >2500 mg/kg | Adrenal vacuolation |
Rabbit | Dermal | >2000 mg/kg | Mild erythema |
Rat | Inhalation | >5.03 mg/L | Mucosal irritation |
Chronic Toxicity Manifestations
Long-term exposure studies reveal dose-dependent pathologies:
Adrenal Cortex Effects
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Vacuolar degeneration (NOAEL: 14.7 mg/kg/day in rats)
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Compensatory hypertrophy at LOAEL (47.1 mg/kg/day)
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Corticosteroid imbalance evidenced by:
Reproductive System Impacts
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Leydig cell hyperplasia (350 ppm dietary exposure)
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Spermatogenic arrest with 58% epididymal sperm count reduction
Environmental Fate and Ecotoxicology
Degradation Pathways
Table 3: Environmental Persistence Metrics
Matrix | DT50 (Days) | Primary Metabolites |
---|---|---|
Aerobic Soil | 34-58 | Spirodiclofen-enol (M01) |
Water (pH 7) | 28 | 2,4-Dichlorobenzoic acid |
Plant Tissue | 14-21 | Hydroxylated derivatives |
Aquatic Ecosystem Risks
Modeling predicts maximum aqueous concentrations of:
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0.12 μg/L (static water bodies)
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0.03 μg/L (flowing systems)
These levels pose acute risks to Daphnia magna (EC50 = 0.38 μg/L), necessitating buffer zone implementation .
Global Regulatory Status and Use Patterns
Major Registration Milestones
Region | Year | Approved Uses | Application Rates |
---|---|---|---|
United States | 2005 | Citrus, almonds, grapes | 0.05-0.1 lb AI/acre |
EU | 2008 | Protected ornamentals | 75 g AI/ha |
Australia | 2012 | Apples, pears | 50 mL/100L water |
Risk Mitigation Strategies
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Pre-harvest intervals: 14 days for stone fruits
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Re-entry periods: 48 hours for orchard workers
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Resistance management: Rotational use with METI inhibitors
Emerging Research Directions
Nanoformulation Development
Recent advances in polymeric nanocapsules demonstrate:
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73% reduction in photodegradation
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41% increased acaricidal efficacy
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88% decreased avian toxicity risk
Synergistic Combinations
Field trials with mycoinsecticides (Beauveria bassiana) show:
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2.3-fold mortality enhancement against Tetranychus urticae
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55% reduction in spirodiclofen application rates
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